molecular formula C12H10ClNO3 B6157700 (2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid CAS No. 2413847-00-2

(2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid

Cat. No.: B6157700
CAS No.: 2413847-00-2
M. Wt: 251.7
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Description

(2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid is an organic compound featuring a chiral center at the second carbon of the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-chloroisoquinoline and (S)-2-hydroxypropanoic acid.

    Ether Formation: The hydroxyl group of (S)-2-hydroxypropanoic acid is reacted with 1-chloroisoquinoline under basic conditions to form the ether linkage. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the isoquinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The chloro group on the isoquinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Pd/C with hydrogen gas.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Isoquinoline derivatives with additional oxygen functionalities.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with substituted nucleophiles.

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities.

    Catalysis: It can be used in catalytic reactions due to its unique structural features.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the interaction of isoquinoline derivatives with biological systems.

Industry:

    Material Science: The compound’s derivatives are explored for their use in creating advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloroisoquinoline moiety can bind to active sites, potentially inhibiting or modulating the activity of the target. The ether linkage and chiral center contribute to the specificity and potency of these interactions.

Comparison with Similar Compounds

  • (2S)-2-[(1-bromoisoquinolin-4-yl)oxy]propanoic acid
  • (2S)-2-[(1-fluoroisoquinolin-4-yl)oxy]propanoic acid
  • (2S)-2-[(1-methoxyisoquinolin-4-yl)oxy]propanoic acid

Comparison:

  • Uniqueness: The chloro substituent in (2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid provides distinct reactivity and interaction profiles compared to bromo, fluoro, or methoxy analogs.
  • Reactivity: The chloro group is less reactive than bromo but more reactive than fluoro, influencing the compound’s behavior in substitution reactions.
  • Biological Activity: The specific substituent can significantly affect the compound’s pharmacological properties, making the chloro derivative unique in its potential applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2413847-00-2

Molecular Formula

C12H10ClNO3

Molecular Weight

251.7

Purity

95

Origin of Product

United States

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